molecular formula C12H9N3 B086503 2-Phenyl-1H-imidazo[4,5-b]pyridine CAS No. 1016-93-9

2-Phenyl-1H-imidazo[4,5-b]pyridine

Cat. No. B086503
CAS RN: 1016-93-9
M. Wt: 195.22 g/mol
InChI Key: DYKJXWALYRGLPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives, including those with phenyl substitutions, often involves novel reactions under various conditions. A notable method includes the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine, utilizing microwave irradiation in ethylene glycol, which offers a convenient approach for generating these compounds (Tu et al., 2007). Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been employed for the facile synthesis of imidazo[4,5-b]pyridines and -pyrazines, providing a quick access to products with substitution at N1 and C2 (Rosenberg et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-phenyl-imidazo[4,5-b]pyridine derivatives has been elucidated through crystallographic studies. For example, ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate crystallizes with two independent molecules in the asymmetric unit, showcasing the influence of substituents on the molecular conformation and intermolecular interactions (Hjouji et al., 2016).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives engage in various chemical reactions, reflecting their chemical properties. The reactivity can be influenced by the nature of substituents on the imidazo[4,5-b]pyridine core. For instance, strategies for the synthesis of imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations highlight the compound's versatility in organic synthesis (Yu et al., 2018).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives provide insight into their intermolecular interactions and physical stability (Bourichi et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-phenyl-1H-imidazo[4,5-b]pyridine are influenced by its heterocyclic structure, which imparts unique reactivity patterns. These compounds exhibit fluorescence and are involved in excited state intramolecular proton transfer (ESIPT), depending on the substitution pattern, which is significant for applications in optical materials and sensors (Stasyuk et al., 2012).

Scientific Research Applications

  • Crystal Structure and Analysis : Derivatives of imidazo[4,5-b]pyridine exhibit interesting crystal structures and molecular conformations. These structures are often stabilized by hydrogen bonds and π–π stacking interactions, which are important for understanding the compound's chemical behavior and potential applications in material science (Bourichi et al., 2019).

  • Synthesis of Novel Scaffolds : New methods have been developed for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are valuable in diversity-oriented synthesis (DOS). These scaffolds can lead to the generation of small molecules with diverse structures, potentially useful in drug discovery (Zhang et al., 2019).

  • Cardiotonic Drugs Development : Imidazo[4,5-b]pyridine derivatives have been found to possess inotropic and vasodilator activities, suggesting their potential use in developing noncatecholamine, nonglycoside cardiotonic drugs (Robertson et al., 1985).

  • Antimicrobial and Anticancer Activity : Certain imidazo[4,5-b]pyridine derivatives have demonstrated antimicrobial and anticancer activities. This makes them candidates for further investigation in therapeutic drug development (Banda et al., 2016).

  • Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, and some derivatives are effective acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, important in Alzheimer’s disease treatment (Kwong et al., 2019).

  • Cytotoxicity against Cancer Cells : Novel 2-phenyl-3H-imidazo[4,5-b]pyridines have been synthesized and shown high cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Püsküllü et al., 2015).

properties

IUPAC Name

2-phenyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJXWALYRGLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345779
Record name 2-Phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-imidazo[4,5-b]pyridine

CAS RN

1016-93-9
Record name 2-Phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Taha, NH Ismail, S Imran, I Ainaa, M Selvaraj… - Medicinal Chemistry …, 2017 - Springer
A series of imidazo[4,5-b]pyridines (3–32) was synthesized and evaluated for their ability to inhibit Baker’s yeast α-glucosidase enzyme. The IC 50 values for all compounds were in the …
Number of citations: 16 link.springer.com
IB Pavlinac, K Zlatić, L Persoons, D Daelemans… - Molecules, 2022 - mdpi.com
A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis, and their biological activity was evaluated. Biological …
Number of citations: 5 www.mdpi.com
Y Ouzidan, EM Essassi, SV Luis, M Bolte… - … Section E: Structure …, 2011 - scripts.iucr.org
The two fused five- and six-membered rings building the molecule of the title compound, C13H10BrN3, are approximately planar, the largest deviation from the mean plane being 0.004 …
Number of citations: 5 scripts.iucr.org
Y Ouzidan, Y Kandri Rodi, S Obbade… - … Section E: Structure …, 2010 - scripts.iucr.org
The imidazopyridine fused ring in the title compound, C20H16BrN3O·H2O, is coplanar with the aromatic ring at the 2-position [dihedral angle = 5.2 (1)]. In the five-membered imidazo …
Number of citations: 5 scripts.iucr.org
M Taha, NH Ismail, S Imran, H Rashwan, W Jamil… - Bioorganic …, 2016 - Elsevier
6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives 1–26 were synthesized and characterized by various spectroscopic techniques. All these derivatives were evaluated for their …
Number of citations: 50 www.sciencedirect.com
MY Hjouji, Y Kandri Rodi, JT Mague, Y Ouzidan… - IUCrData, 2016 - iucrdata.iucr.org
In the title compound, C16H14BrN3O2, the fused-ring system is essentially planar, with the largest deviation from the mean plane being 0.0216 (15) Å for the substituted N atom of the …
Number of citations: 2 iucrdata.iucr.org
Y Ouzidan, S Obbade, F Capet… - … Section E: Structure …, 2010 - scripts.iucr.org
The imidazopyridine fused ring in the title compound, C19H14BrN3, is almost coplanar with the phenyl ring at the 2-position of the five-membered ring [dihedral angle = 2.4 (1). The …
Number of citations: 11 scripts.iucr.org
Y Ouzidan, YK Rodi, H Zouihri, EM Essassi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the molecule of the title compound, C15H12BrN3·H2O, the phenyl ring is coplanar with the imidazopyridine ring system [dihedral angle = 0.4 (1)]. The water molecule is disordered …
Number of citations: 4 scripts.iucr.org
AA Gaber, L Taib - Journal of Chemical Sciences, 2016 - Springer
The thermolysis of N-2-pyridylbenzamidoxime I under nitrogen atmosphere for 5 hours gives rise to 2-phenyl-1H-imidazo[4,5-b]pyridine and N-(pyridin-2-yl)benzamide as the major …
Number of citations: 4 link.springer.com
P Lavanya, M Suresh, Y Kotaiah… - Asian Journal of …, 2011 - academia.edu
5-Bromopyridine-2, 3-diamine 1 underwent facile condensation with various aromatic carboxylic acid derivatives in the presence of Etan’s reagent was refluxed and afforded …
Number of citations: 20 www.academia.edu

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